1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions.
Incorporation of the Dichlorophenoxy Group: The final step involves the reaction of the intermediate with 2,4-dichlorophenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted phenoxy derivatives.
Scientific Research Applications
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure could be explored for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the dichlorophenoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenoxy)ethanone: Similar structure but with fluorine atoms instead of chlorine.
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dibromophenoxy)ethanone: Bromine atoms replace chlorine atoms.
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is unique due to the specific combination of the triazole, pyrrolidine, and dichlorophenoxy groups
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c15-10-1-2-13(12(16)7-10)22-9-14(21)19-6-3-11(8-19)20-17-4-5-18-20/h1-2,4-5,7,11H,3,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVXENLEGXWXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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